4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide
Description
4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide (CAS: 1206524-35-7) is a sulfonamide derivative with the molecular formula C₉H₁₁F₃N₂O₂S₂ and a molecular weight of 300.3 g/mol . The compound features a para-aminobenzenesulfonamide backbone, a core structure common in antimicrobial agents, with a unique 2-(trifluoromethylthio)ethyl substituent on the sulfonamide nitrogen.
Properties
IUPAC Name |
4-amino-N-[2-(trifluoromethylsulfanyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S2/c10-9(11,12)17-6-5-14-18(15,16)8-3-1-7(13)2-4-8/h1-4,14H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLYVCIGTYROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCSC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the trifluoromethylthioethyl intermediate: This step involves the reaction of a suitable precursor with trifluoromethylthiolating agents under controlled conditions to form the trifluoromethylthioethyl intermediate.
Coupling with benzenesulfonamide: The intermediate is then coupled with benzenesulfonamide in the presence of a suitable catalyst and under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a sulfonamide functional group, which is known for its ability to inhibit bacterial growth by targeting enzymes involved in folate synthesis. The trifluoromethylthio group enhances the compound's lipophilicity, influencing its interaction with biological targets.
Types of Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : The sulfonamide group can be reduced to amines.
- Substitution : The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Electrophiles : Alkyl halides, acyl chlorides.
Chemistry
4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions. Its unique structure allows for the development of new derivatives with enhanced properties.
Biology
The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties. It exhibits moderate antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This indicates significant efficacy against Staphylococcus aureus, particularly important in treating resistant infections.
Medicine
Research has explored its potential therapeutic applications, particularly as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver) | 21 |
| MCF-7 (breast) | 26 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University tested this compound against multi-drug resistant strains of bacteria. The results showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a treatment option for resistant infections.
Case Study 2: Cancer Cell Line Studies
Another investigation evaluated the effects of this compound on various cancer cell lines. The results indicated that it effectively inhibits cell proliferation and induces cell cycle arrest at the G1 phase in HepG2 cells. Mechanistic studies revealed activation of apoptotic pathways via caspase-3 activation.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethylthio group enhances the biological activity of sulfonamides. Comparative studies indicate that modifications at the aromatic ring significantly affect potency. Substituents that increase lipophilicity or enhance hydrogen bonding capabilities tend to improve enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide and related sulfonamides:
Key Comparisons
Substituent Effects on Solubility: The 2-(trifluoromethylthio)ethyl group in the target compound likely reduces aqueous solubility compared to sulfathiazole (ST) and sulfamerazine (SMZ), which have heterocyclic substituents enhancing polarity . The trifluoroethyl analog (CAS: 389605-71-4) exhibits slight solubility in chloroform and methanol, suggesting similar lipophilicity for the target compound .
Aromatic substituents (e.g., 4-(trifluoromethyl)phenyl in ) introduce steric hindrance and π-π interactions, unlike the aliphatic ethyl chain in the target compound.
Biological Activity :
- Sulfathiazole (ST) and sulfamerazine (SMZ) are clinically used antibiotics, highlighting the importance of heterocyclic substituents for target binding. The target compound’s -SCF₃ group may enhance resistance to enzymatic degradation, a trait observed in other trifluoromethylthio-containing drugs .
- The 2-chlorophenyl analog (CAS: 19837-85-5) lacks antimicrobial data but shares structural similarities with sulfonamide-based kinase inhibitors .
Synthetic Accessibility: The synthesis of this compound may parallel methods for analogs like compound 12 in , which employs NaBH₄ reduction and acid workup . Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) could resolve its structure, as done for sulfathiazole derivatives .
Research Findings and Data Gaps
- Solubility Challenges : Aliphatic -SCF₃ substituents may necessitate formulation adjustments (e.g., co-solvents) compared to more polar analogs like sulfathiazole .
- Structural Characterization : X-ray crystallography (using SHELX or WinGX ) is needed to confirm conformation and packing, which influence drug-receptor interactions.
Biological Activity
4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The trifluoromethylthio group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes. Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. The trifluoromethylthio group may also facilitate binding to various molecular targets through hydrophobic interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of sulfonamides. The following table summarizes the antibacterial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits moderate antibacterial activity, with particular efficacy against Staphylococcus aureus.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
- HepG2 (liver cancer) : IC50 = 21 µM
- MCF-7 (breast cancer) : IC50 = 26 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethylthio group appears to enhance the biological activity of sulfonamides. Comparative studies with other sulfonamide derivatives have indicated that modifications at the aromatic ring can significantly affect potency. For instance, substituents that increase lipophilicity or enhance hydrogen bonding capabilities tend to improve enzyme inhibition.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a treatment option for resistant infections.
Case Study 2: Cancer Cell Line Studies
A separate investigation evaluated the effects of this compound on various cancer cell lines. Results indicated that it could effectively inhibit cell proliferation and induce cell cycle arrest at the G1 phase in HepG2 cells. Further mechanistic studies revealed that the compound activates apoptotic pathways via caspase-3 activation.
Q & A
Q. What are the recommended synthetic routes for 4-Amino-N-(2-(trifluoromethylthio)ethyl)benzenesulfonamide, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzene ring followed by functionalization of the ethylamine side chain. Key steps include:
- Sulfonamide formation : Reacting 4-aminobenzenesulfonyl chloride with 2-(trifluoromethylthio)ethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) achieves >90% purity. Yield optimization requires strict temperature control (<0°C during coupling) to minimize side reactions .
Q. What analytical methods are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; retention time ~8.2 min (UV detection at 254 nm) .
- NMR : Key signals include δ 7.65 ppm (aromatic protons), δ 3.45 ppm (–CH2– adjacent to sulfonamide), and δ 1.85 ppm (–CF3 group) .
- Mass spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 355.1, confirming molecular weight (C9H10F3N2O2S2) .
Q. How does the trifluoromethylthio group influence solubility and stability in aqueous buffers?
The –SCF3 group enhances lipophilicity (logP = 2.8), reducing aqueous solubility (2.5 µg/mL at pH 7.4). Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours, confirmed by LC-MS . For cell-based assays, DMSO is recommended as a solvent (stock solutions ≤10 mM) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported IC50 values for carbonic anhydrase inhibition?
Discrepancies in IC50 (e.g., 12 nM vs. 45 nM for CA IX) may arise from:
- Assay conditions : Use standardized protocols (e.g., esterase activity assay with 4-nitrophenyl acetate, pH 7.4, 25°C) .
- Enzyme source : Recombinant human CA isoforms (e.g., CA II vs. CA IX) must be validated via western blot .
- Data normalization : Include controls for non-specific binding (e.g., acetazolamide as a reference inhibitor) .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for cancer-associated carbonic anhydrases?
- Substituent modification : Replace the –SCF3 group with –OCF3 to reduce hydrophobicity, improving selectivity for tumor-associated CA XII .
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding poses; the ethylamine side chain forms hydrogen bonds with CA IX’s Zn²⁺-coordinating residues .
- In vitro validation : Test analogs in hypoxic cancer cell lines (e.g., HT-29) to correlate CA inhibition with reduced extracellular acidification .
Q. What computational methods predict metabolic pathways and potential toxicity?
- ADMET prediction : Use SwissADME to identify high-risk cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation of the –SCF3 group) .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF; major metabolites include sulfonic acid derivatives .
Q. How do crystallographic studies inform polymorph stability for formulation development?
- Single-crystal X-ray diffraction : Reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between sulfonamide NH and adjacent carbonyl groups, ensuring thermal stability up to 180°C .
- Polymorph screening : Use solvent evaporation (ethanol/water) to isolate Form I (needle-shaped crystals) vs. Form II (prismatic), with Form I showing superior dissolution rates .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on antibacterial activity against Staphylococcus aureus?
- Strain variability : Test clinical isolates (e.g., MRSA vs. MSSA) using broth microdilution (CLSI guidelines). MIC values range from 8 µg/mL (ATCC 25923) to >64 µg/mL (biofilm-forming strains) .
- Synergy studies : Combine with β-lactams (e.g., ampicillin) to reduce MIC by 4-fold via efflux pump inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
